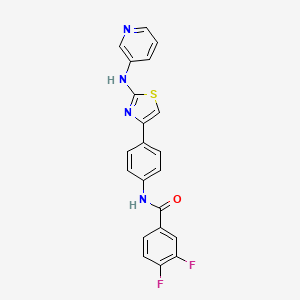

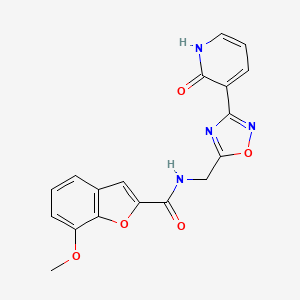

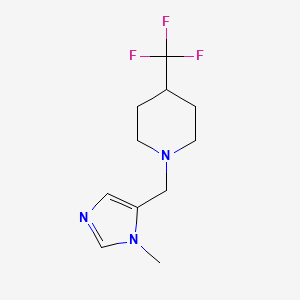

3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide” is a small molecule compound that has gained attention from the scientific community due to its potential applications in various fields of research and industry. It belongs to the class of organic compounds known as aryl-phenylketones .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as the one in this compound, is a topic of interest in the scientific community . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Physical And Chemical Properties Analysis

The molecular formula of the compound is C21H14F2N4OS, and its molecular weight is 408.43. Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing thiazole and pyridine rings, are of significant interest in medicinal chemistry due to their biological activities. The synthesis and reactions of related compounds, such as methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates leading to various heterocyclic derivatives, demonstrate the versatility of these molecules in creating pharmacologically active structures (Sokolov & Aksinenko, 2010).

Antineoplastic Activity

Compounds with a thiazole and pyridine structure have been identified as potent inhibitors against specific targets, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide has shown efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Polymer Science

In polymer science, the synthesis of well-defined poly(p-benzamide) and related block copolymers demonstrates the role of specific functional groups in creating materials with controlled properties. These findings may suggest the utility of 3,4-difluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide in the design and synthesis of novel polymers (Yokozawa et al., 2002).

Antimicrobial Activity

Some thiazole and pyridine derivatives have been explored for their antimicrobial activities. The design and synthesis of novel molecules based on these heterocycles have led to compounds with significant antibacterial and antifungal properties, indicating potential research applications of the specified compound in developing new antimicrobial agents (Gouda et al., 2010).

Drug Discovery and Development

The detailed structural analysis and biological evaluation of similar compounds have facilitated the discovery of molecules with isotype-selective inhibition properties, opening new avenues in drug development for cancer therapy and beyond. This underscores the potential of this compound in contributing to the discovery of new therapeutic agents (Zhou et al., 2008).

Future Directions

Mechanism of Action

Target of Action

Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to depend on the specific structure of the compound and the biochemical context in which it is present.

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to exhibit stability and degradation over time, as well as long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been found to exhibit threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been found to interact with various transporters and binding proteins, and to influence their localization or accumulation .

Subcellular Localization

Thiazole derivatives have been found to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

3,4-difluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N4OS/c22-17-8-5-14(10-18(17)23)20(28)25-15-6-3-13(4-7-15)19-12-29-21(27-19)26-16-2-1-9-24-11-16/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZPCTSECAVJIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)

![2-methyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2572119.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2572123.png)

![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)